molecular formula C5H8N4O2 B13113136 Ethyl 5-amino-2H-triazole-4-carboxylate CAS No. 61336-12-7

Ethyl 5-amino-2H-triazole-4-carboxylate

Cat. No.: B13113136
CAS No.: 61336-12-7
M. Wt: 156.14 g/mol
InChI Key: PCEYEPKBFBJAIS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2H-triazole-4-carboxylate is a heterocyclic compound containing a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2H-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinoacetate with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2H-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, hydrazine derivatives, and nitro compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 5-amino-2H-triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2H-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2H-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and an ester functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-amino-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEYEPKBFBJAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423535
Record name Ethyl 5-amino-2H-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61336-12-7
Record name Ethyl 5-amino-2H-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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